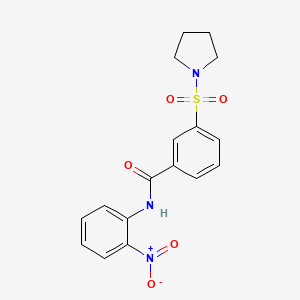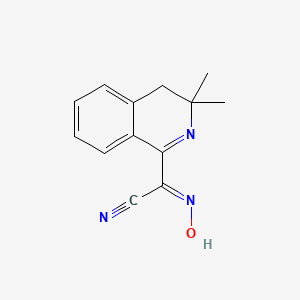
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-hydroxyimino-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline core with a carbonimidoyl cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE typically involves the use of cyanation reactions. One common method includes the reaction of a suitable precursor with cyanide sources such as potassium cyanide (KCN) or sodium cyanide (NaCN) under controlled conditions. The reaction often requires a catalyst, such as palladium or copper, to facilitate the cyanation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanation reactions using safer cyanide sources like trimethylsilyl cyanide (TMSCN) or other non-toxic cyanating agents. These methods are preferred to minimize the handling of highly toxic cyanides and to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Typically performed in an acidic or basic medium with oxidizing agents.
Reduction: Conducted in an inert atmosphere using reducing agents.
Substitution: Requires nucleophiles such as halides or amines and is often facilitated by a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its unique structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its cyanide functional group is particularly useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism by which (Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanide group can inhibit the activity of metalloenzymes by binding to metal ions in the active site, thereby disrupting normal enzymatic functions . Additionally, the compound may modulate cellular pathways by affecting the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
Comparison with Similar Compounds
Similar Compounds
Hydrogen Cyanide (HCN): A simple cyanide compound known for its high toxicity and use in various industrial applications.
Trimethylsilyl Cyanide (TMSCN): A safer cyanide source used in organic synthesis.
Potassium Cyanide (KCN): A commonly used cyanide salt in synthetic chemistry.
Uniqueness
(Z)-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE-1-CARBONIMIDOYL CYANIDE stands out due to its unique dihydroisoquinoline core and the presence of a carbonimidoyl cyanide functional group.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2Z)-2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C13H13N3O/c1-13(2)7-9-5-3-4-6-10(9)12(15-13)11(8-14)16-17/h3-6,17H,7H2,1-2H3/b16-11+ |
InChI Key |
LZNCTSCENCWVDB-LFIBNONCSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C(=N/O)/C#N)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C(=NO)C#N)C |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11528386.png)
![2-({[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11528399.png)
![3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid](/img/structure/B11528407.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11528410.png)
![ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11528416.png)
![4-tert-butyl-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11528421.png)
![N-(3-methylphenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11528423.png)
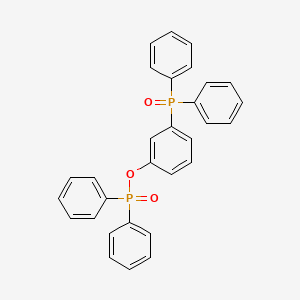
![5-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11528435.png)
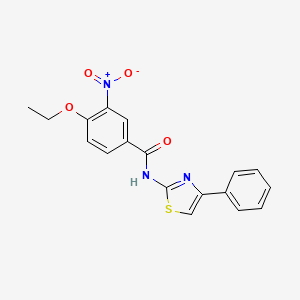
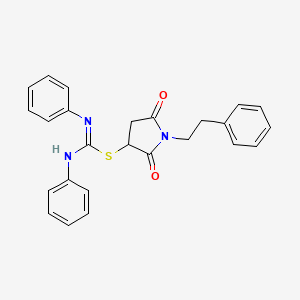
![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11528450.png)
![ethyl 2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11528455.png)
